(Z)-5-benzylidene-3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one
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Overview
Description
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through multi-step processes involving various types of organic reactions . For example, a compound with a diethylamino phenyl group was prepared from bis(4-(diethylamino)phenyl)methanone .
Scientific Research Applications
Crystal Structure and Theoretical Investigations
The crystal structure and theoretical investigations of similar thiazolidin-4-one derivatives have been characterized through X-ray single crystal diffraction and theoretical studies using HF and DFT levels of theory. These studies reveal the non-planar structure of the molecule and its intra- and intermolecular contacts, highlighting the molecule's potential for further theoretical and computational analysis (Khelloul et al., 2016).
Synthesis Techniques and Heterocyclic Synthesis
Innovative synthesis techniques, including microwave-assisted synthesis and nucleophilic addition reactions, have been utilized to create novel thiazolidin-4-one derivatives. These methods allow for the efficient synthesis of compounds with potential biological activities, demonstrating the versatility of thiazolidin-4-ones in organic synthesis (Behbehani & Ibrahim, 2012).
Supramolecular Structures
The supramolecular structures of thiazolidin-4-ones have been studied, revealing hydrogen-bonded dimers, chains of rings, and sheets. These findings are crucial for understanding the molecular interactions and potential applications of these compounds in material science and drug design (Delgado et al., 2005).
Antimicrobial Activity
Thiazolidin-4-one derivatives exhibit excellent broad-spectrum antimicrobial activity against various bacterial and fungal strains. This makes them promising candidates for developing new antimicrobial agents. The structure-activity relationship of these compounds provides valuable insights for designing more effective antimicrobial drugs (Padalkar et al., 2014).
Nonlinear Optical (NLO) Properties
Recent studies have also explored the NLO properties of thiazolidin-4-one derivatives, demonstrating their potential for applications in optoelectronic and optical devices. Theoretical and experimental analyses highlight the high hyper-Rayleigh scattering (HRS) first hyperpolarizability of these compounds, suggesting their suitability for technological applications in the field of nonlinear optics (Bensafi et al., 2021).
Future Directions
Properties
IUPAC Name |
(5Z)-5-benzylidene-3-[4-(diethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS2/c1-3-21(4-2)16-10-12-17(13-11-16)22-19(23)18(25-20(22)24)14-15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3/b18-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMIPSTWPVADKO-JXAWBTAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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